molecular formula C23H23N3O4 B2882495 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one

Cat. No.: B2882495
M. Wt: 405.4 g/mol
InChI Key: DSYQEYPVKFDJDP-UHFFFAOYSA-N
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Description

3-(1H-Benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one is a synthetic compound of significant interest in medicinal chemistry and drug discovery, combining two privileged pharmacophores: a benzimidazole and a 4-chromenone (coumarin) core . The benzimidazole moiety is a well-known structural isomer of naturally occurring nucleotides, which allows derivatives to interact readily with various biopolymers and enzymes, leading to a broad spectrum of potential biological activities . This scaffold has been extensively researched for its anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties, among others . The integration of a coumarin derivative further enhances its research value, as this class of compounds is itself recognized for antitumor, antibacterial, and antifungal activities . The molecular structure is strategically substituted with a morpholine group, a versatile building block frequently found in bioactive molecules that can improve pharmacokinetic properties and contribute to target engagement . This specific combination of structural features makes this compound a valuable chemical tool for researchers investigating new therapeutic agents, particularly in the fields of oncology and infectious diseases. It is also an important synthon for the design and development of novel chemical entities in lead optimization studies . This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-2-14-11-15-21(28)17(23-24-18-5-3-4-6-19(18)25-23)13-30-22(15)16(20(14)27)12-26-7-9-29-10-8-26/h3-6,11,13,27H,2,7-10,12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYQEYPVKFDJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCOCC3)OC=C(C2=O)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one , often referred to as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • IUPAC Name: this compound
  • Molecular Formula: C24H25N3O4
  • Molar Mass: 419.47 g/mol

The structure features a benzimidazole moiety, which is known for its pharmacological significance, particularly in anticancer and antimicrobial applications.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating promising results.

Pathogen MIC (µg/mL) Standard Drug MIC (µg/mL)
Staphylococcus aureus50100 (Ampicillin)
Escherichia coli62.550 (Ciprofloxacin)
Candida albicans250500 (Griseofulvin)

The compound displayed notable antibacterial activity against S. typhi, with a minimum inhibitory concentration (MIC) of 50 µg/mL, which is competitive with established antibiotics like ampicillin and ciprofloxacin .

Anticancer Properties

Benzimidazole derivatives have also been explored for their anticancer potential. The compound's ability to intercalate with DNA suggests a mechanism that may inhibit cancer cell proliferation by disrupting normal cellular processes. Various studies have reported that similar compounds exhibit cytotoxic effects on different cancer cell lines, including breast and lung cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation: The chromene ring structure allows for intercalation between DNA base pairs, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition: The benzimidazole moiety interacts with specific enzymes involved in cellular metabolism and signaling pathways, modulating their activity.
  • Receptor Interaction: The morpholine group enhances solubility and bioavailability, facilitating interaction with various biological receptors .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several benzimidazole derivatives, the compound was found to exhibit significant activity against E. coli and S. aureus. The researchers used the broth microdilution method to determine MIC values, confirming its potential as an antimicrobial agent .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of benzimidazole derivatives highlighted the compound's ability to induce apoptosis in cancer cells. The study utilized various cancer cell lines and demonstrated that the compound effectively reduced cell viability through apoptosis pathways .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive review on benzimidazole derivatives emphasized the importance of structural modifications on biological activity. The presence of hydroxyl groups was noted to enhance antimicrobial activity significantly, while alterations in side chains influenced anticancer efficacy .

Scientific Research Applications

Unfortunately, the available search results offer limited information regarding the specific applications of the chemical compound "3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one". However, based on the data provided by PubChem, we can compile its basic chemical information .

Basic Information

  • PubChem CID: 1130510
  • Molecular Formula: C23H23N3O4
  • Molecular Weight: 405.4 g/mol
  • IUPAC Name: 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one
  • Synonyms: The compound is also known by several synonyms, including 222716-54-3, CBMicro_002685, Oprea1_517204, Oprea1_616426 .

While the search results do not directly detail the applications of this specific compound, they do provide some context for related chemical compounds and potential areas of research:

  • Chromen Derivatives: The compound is a derivative of 4H-chromen-4-one . Chromenone derivatives have a variety of applications, and are part of ongoing research .
  • Benzimidazole Derivatives: The compound contains a benzimidazole moiety . Benzimidazole derivatives are a class of heterocyclic compounds that have a wide range of applications in medicinal chemistry, including as antiviral, anti-tumor, and anti-inflammatory agents .
  • Morpholine Moiety: The compound also contains a morpholine group . Morpholines and their derivatives are frequently used in pharmaceutical chemistry .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to three key analogues:

Compound CAS No. Molecular Formula Molecular Weight Position 8 Substituent Key Features
Target: 3-(1H-Benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one Not Provided C24H24N3O4 ~418.47 (calculated) Morpholin-4-ylmethyl Enhanced hydrophilicity due to morpholine’s oxygen atom; potential improved solubility .
Analogue 1: 3-(1H-Benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one 210639-80-8 C18H14N2O3 306.32 None (unsubstituted) Base structure; synthesis yield 32% .
Analogue 2: 3-(1H-Benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one Not Provided C24H26N3O3 ~404.49 (calculated) 2-Methylpiperidin-1-ylmethyl Piperidine ring with methyl group; increased lipophilicity vs. morpholine .
Analogue 3: 3-(Benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one 222716-34-9 C24H24N2O3S 420.52 Piperidin-1-ylmethyl Benzothiazole replaces benzimidazole; sulfur atom alters electronic properties .

Electronic and Physicochemical Properties

  • Morpholin-4-ylmethyl vs.
  • Benzimidazole vs. Benzothiazole : Benzimidazole’s dual nitrogen atoms enable stronger hydrogen-bonding interactions with biological targets, while benzothiazole’s sulfur atom may enhance electron-withdrawing effects, influencing redox properties and antioxidant activity .
  • Substituent Effects on Synthesis : The base compound (Analogue 1) achieves a 32% yield , but introducing bulkier groups (e.g., morpholinyl or piperidinyl) may lower yields due to steric hindrance during synthesis.

Bioactivity and Functional Implications

  • Antioxidant Potential: highlights that substituents impacting HOMO/LUMO energies and bond dissociation enthalpy (BDE) correlate with antioxidant activity. The morpholine group’s electron-donating nature in the target compound could stabilize free radicals more effectively than piperidine derivatives .
  • The target compound’s safety profile remains unstudied but may vary due to morpholine’s distinct reactivity .

Crystallographic and Structural Analysis

Tools like SHELX (for refinement) and ORTEP (for graphical representation) are critical for resolving these compounds’ structures. For example, SHELX’s robustness in small-molecule refinement ensures accurate determination of substituent conformations .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The synthesis involves multi-step reactions, typically starting with the chromen-4-one core. Condensation of benzimidazole derivatives with substituted chromenones under acidic/basic conditions is a common approach. Key steps include:

  • Core formation : Use Mannich reactions or nucleophilic substitution to introduce the morpholinylmethyl group .
  • Functionalization : Optimize coupling reactions (e.g., Suzuki-Miyaura for benzimidazole attachment) with catalysts like Pd(PPh₃)₄ .
  • Purification : Monitor intermediates via TLC and use column chromatography with gradients of ethyl acetate/hexane .

Q. How should the molecular structure be validated?

Employ a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios; HRMS for molecular weight validation .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., compare with chromenone derivatives in ) .
  • FT-IR : Identify key functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carbonyl at ~1650 cm⁻¹) .

Q. What preliminary biological assays are suitable for screening bioactivity?

Use standardized in vitro models:

  • Antimicrobial : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based kinase or protease assays to identify target modulation .

Advanced Research Questions

Q. How can low yields in the final synthetic step be addressed?

Systematically optimize:

  • Solvent polarity : Test DMF for solubility vs. THF for steric effects .
  • Catalyst screening : Compare PdCl₂(dppf) vs. CuI for cross-coupling efficiency .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and byproducts .
  • Intermediate analysis : Track degradation pathways via HPLC-MS and adjust protecting groups .

Q. How to resolve contradictions in reported bioactivity across studies?

Design replication studies with:

  • Controlled variables : Standardize cell lines, culture conditions, and compound purity (≥95% by HPLC) .
  • Statistical models : Apply ANOVA to assess batch-to-batch variability or dose-response discrepancies .
  • Meta-analysis : Compare data across studies using funnel plots to identify publication bias .

Q. What strategies validate the compound’s mechanism of action?

Combine experimental and computational approaches:

  • Molecular docking : Use AutoDock Vina to predict binding affinities with kinase domains (e.g., EGFR) .
  • siRNA knockdown : Silence putative targets (e.g., PI3K/Akt) and assess rescue effects in viability assays .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to confirm target engagement .

Q. How to assess environmental stability and degradation pathways?

Conduct accelerated stability studies:

  • Photolysis : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC-UV .
  • Hydrolytic stability : Test at pH 2–9 (37°C) to simulate physiological/extreme conditions .
  • Metabolite identification : Use LC-QTOF-MS to characterize oxidative byproducts (e.g., hydroxylation at C7) .

Q. What computational tools predict substituent effects on bioactivity?

Apply QSAR models:

  • Descriptor selection : Use MOE or Dragon to calculate electronic (LogP, H-bond donors) and steric parameters .
  • Machine learning : Train Random Forest models on datasets of chromenone derivatives to prioritize substituents .
  • Free-energy perturbations : Perform alchemical simulations (e.g., FEP+) to predict binding affinity changes .

Methodological Considerations

  • Experimental Design : Use randomized block designs (split-plot for multi-factor studies) to isolate variable effects .
  • Data Contradictions : Apply hierarchical clustering to group studies by methodology and identify outliers .
  • Ethical Compliance : Adhere to in vitro research guidelines; avoid in vivo testing without regulatory approval .

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